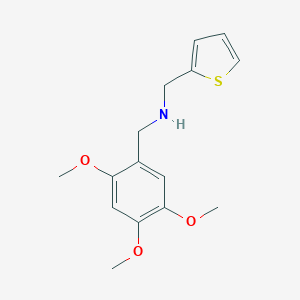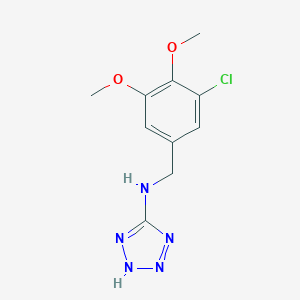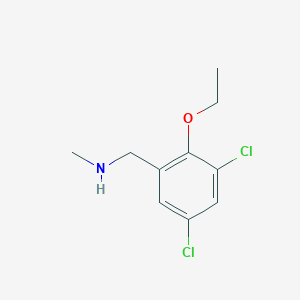![molecular formula C17H24N2O4 B249665 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B249665.png)
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid, also known as MMOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not fully understood. However, studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid interacts with the dopamine and serotonin receptors in the brain, which are involved in regulating mood, behavior, and cognition. 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has a number of biochemical and physiological effects. 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to reduce the levels of inflammatory cytokines, which can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been extensively studied and its properties are well understood. However, there are also limitations to using 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid. One area of interest is the development of new therapeutic applications for the compound. Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has potential for use in treating a variety of conditions, and further research is needed to explore these possibilities. Additionally, researchers are interested in understanding the mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in greater detail, which could lead to the development of new drugs that target the dopamine and serotonin receptors. Finally, there is interest in exploring the potential of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid as a tool for studying the role of dopamine and serotonin in the brain.
Synthesis Methods
The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves the reaction of 2-methoxyphenylpiperazine with 3-methyl-5-oxopentanoic acid under controlled conditions. This process yields 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid as a white crystalline solid with a melting point of 155-158°C.
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has anti-inflammatory properties and can be used to treat various inflammatory conditions such as arthritis and asthma. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-13(12-17(21)22)11-16(20)19-9-7-18(8-10-19)14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,21,22) |
InChI Key |
LHTOAUKSVAOOLZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)CC(=O)O |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)



![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)